Kartogenin

Description

Propriétés

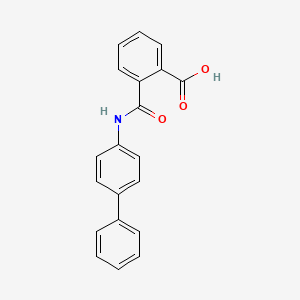

IUPAC Name |

2-[(4-phenylphenyl)carbamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO3/c22-19(17-8-4-5-9-18(17)20(23)24)21-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLUINPGXGFUMLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30385074 | |

| Record name | Kartogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4727-31-5 | |

| Record name | Kartogenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004727315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kartogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KARTOGENIN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KARTOGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q93BBN11CP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chondrogenic Potential of Kartogenin: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kartogenin (KGN), a small heterocyclic molecule, has emerged as a promising therapeutic agent for cartilage repair and the treatment of osteoarthritis. Its ability to promote the selective differentiation of mesenchymal stem cells (MSCs) into chondrocytes, while simultaneously protecting existing cartilage, has garnered significant interest within the regenerative medicine community. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's chondrogenic and chondroprotective effects. We will delve into its primary molecular target and the intricate signaling pathways it modulates, supported by quantitative data from key studies. Furthermore, this document outlines detailed experimental protocols for assays crucial to characterizing this compound's bioactivity, and presents visual representations of the key signaling cascades and experimental workflows.

Core Mechanism of Action: Targeting the Filamin A-CBFβ Axis

The primary mechanism of action of this compound involves the disruption of a key protein-protein interaction within the cytoplasm of mesenchymal stem cells.[1][2] this compound directly binds to Filamin A (FLNA) , an actin-binding protein.[1][2] This binding event prevents FLNA from sequestering the core-binding factor β (CBFβ) in the cytoplasm.[1]

The release of CBFβ allows it to translocate into the nucleus, where it forms a heterodimeric complex with the transcription factor Runt-related transcription factor 1 (RUNX1) . This CBFβ-RUNX1 complex is a potent transcriptional activator that binds to the promoter regions of key chondrogenic genes, initiating the differentiation of MSCs into chondrocytes. The central role of this pathway has been substantiated by experiments showing that knockdown of CBFβ inhibits this compound-induced chondrogenesis.

Modulation of Key Signaling Pathways

Beyond its primary mechanism, this compound's influence extends to several other signaling pathways crucial for chondrogenesis and cartilage homeostasis.

BMP/Smad Pathway

This compound has been shown to activate the Bone Morphogenetic Protein (BMP) signaling pathway. Specifically, it promotes the activation of the BMP-7/Smad5 pathway . This involves the phosphorylation of Smad5, which then translocates to the nucleus to regulate the expression of chondrogenic genes. Furthermore, this compound is also reported to activate the Smad4/5 pathway, contributing to collagen synthesis.

PI3K-Akt Pathway

Recent studies have indicated that a hydrolysis product of this compound, 4-aminobiphenyl (4-ABP) , may mediate some of its biological effects. 4-ABP has been shown to activate the PI3K-Akt pathway , which is known to promote cell proliferation and survival, thereby contributing to the regenerative process in cartilage.

Upregulation of SOX9

SOX9 is a master transcriptional regulator of chondrogenesis, essential for the expression of key cartilage matrix proteins like type II collagen (COL2A1) and aggrecan (ACAN). This compound treatment leads to a significant upregulation of SOX9 expression in MSCs, further amplifying the chondrogenic differentiation program initiated by the CBFβ-RUNX1 complex.

Quantitative Effects of this compound on Chondrogenesis

The chondrogenic activity of this compound has been quantified in numerous studies. The following tables summarize key findings on its effective concentration and its impact on the expression of critical chondrogenic markers and extracellular matrix production.

Table 1: Effective Concentrations of this compound for Chondrogenesis

| Parameter | Effective Concentration | Cell Type | Reference |

| EC50 | 100 nM | Human Mesenchymal Stem Cells (hMSCs) | |

| Optimal Chondrogenic Induction | 100 nM - 1.0 µM | Rat Mesenchymal Stem Cells (rMSCs) | |

| Optimal Chondrogenic Induction | 5 µM | Adipose-Derived Stem Cells (ADSCs) | |

| Pro-proliferative Effect | 10⁻⁸ M to 10⁻⁶ M | Bone Marrow-Derived MSCs (BM-MSCs) |

Table 2: this compound-Induced Changes in Chondrogenic Gene and Protein Expression

| Gene/Protein | Cell Type | KGN Concentration | Treatment Duration | Fold Change/Observation | Reference |

| SOX9 mRNA | rMSCs | 1.0 µM | 7 days | Upregulated | |

| SOX9 mRNA | Human Cartilage Progenitor Cells | Not specified | 3-10 days | Significantly increased | |

| SOX9 Protein | Nucleus Pulposus Cells | 1 µM | Not specified | 2.7-fold increase | |

| COL2A1 mRNA | rMSCs (3D culture) | 1.0 µM | 21 days | Significantly upregulated | |

| COL2A1 mRNA | Human Cartilage Progenitor Cells | Not specified | 3-10 days | Significantly increased | |

| ACAN mRNA | rMSCs | 1.0 µM | 7 days | Significantly upregulated (p < 0.001) | |

| ACAN Protein | Nucleus Pulposus Cells | 1 µM | Not specified | 89.8% increase | |

| GAG Production | Human Cartilage Progenitor Cells | Dose-dependent | Not specified | Significantly increased |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments used to elucidate the mechanism of action of this compound.

In Vitro Chondrogenesis of Mesenchymal Stem Cells

This assay is fundamental to assessing the chondrogenic potential of this compound.

Protocol:

-

Cell Seeding: Plate MSCs at a high density (e.g., 2.5 x 10⁵ cells/well in a 96-well plate) in a serum-free chondrogenic induction medium.

-

This compound Treatment: Supplement the chondrogenic medium with varying concentrations of this compound (e.g., 0.1 µM, 1.0 µM, 10 µM) or a vehicle control (e.g., DMSO).

-

Micromass Culture: Centrifuge the plate to form a cell pellet at the bottom of each well. Culture the cells for 14-21 days, changing the medium every 2-3 days.

-

Analysis: After the culture period, assess chondrogenesis through various methods:

-

Histology: Fix, embed, and section the cell pellets. Stain with Safranin O to visualize proteoglycan-rich extracellular matrix.

-

Biochemical Assays: Quantify glycosaminoglycan (GAG) content using a dimethylmethylene blue (DMMB) assay.

-

Gene Expression Analysis: Isolate RNA and perform quantitative real-time PCR (qRT-PCR) for chondrogenic marker genes (SOX9, COL2A1, ACAN).

-

Protein Analysis: Perform Western blotting or immunofluorescence to detect the expression of key chondrogenic proteins.

-

Quantitative Real-Time PCR (qRT-PCR) for Chondrogenic Markers

Protocol:

-

RNA Extraction: Isolate total RNA from this compound-treated and control cells using a commercial RNA isolation kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase kit.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers specific for the target genes (e.g., SOX9, COL2A1, ACAN) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Primer Sequences (Example for Rat):

-

Acan (Aggrecan): F: 5'-GGCCTTCCCTCTGGATTTAG-3', R: 5'-...

-

Col2a1 (Collagen Type II): F: 5'-...

-

Sox9: F: 5'-...

-

β-actin: F: 5'-...

-

-

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Western Blot Analysis

Protocol:

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., SOX9, RUNX1, p-Smad5) and a loading control (e.g., GAPDH, β-actin).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Immunoprecipitation (IP) for Filamin A and CBFβ Interaction

Protocol:

-

Cell Lysis: Lyse MSCs treated with this compound or vehicle control in a non-denaturing lysis buffer.

-

Pre-clearing: Pre-clear the lysates with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against either Filamin A or CBFβ overnight at 4°C.

-

Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the proteins from the beads and analyze the co-immunoprecipitated proteins by Western blotting using an antibody against the other protein in the complex (e.g., IP with anti-Filamin A, blot with anti-CBFβ). A reduced amount of co-precipitated protein in the this compound-treated sample would indicate disruption of the interaction.

Safranin O Staining for Proteoglycans

Protocol:

-

Sample Preparation: Fix the cell pellets or cartilage tissue sections in 10% neutral buffered formalin, embed in paraffin, and cut into thin sections.

-

Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a series of graded ethanol washes to distilled water.

-

Staining:

-

Stain with Weigert's iron hematoxylin to stain the nuclei.

-

Counterstain with Fast Green to stain the cytoplasm and background.

-

Stain with 0.1% Safranin O solution, which will stain proteoglycan-rich matrix red/orange.

-

-

Dehydration and Mounting: Dehydrate the stained sections through graded ethanol and clear in xylene before mounting with a permanent mounting medium.

Conclusion

This compound represents a significant advancement in the field of cartilage regeneration. Its well-defined mechanism of action, centered on the targeted disruption of the Filamin A-CBFβ interaction and the subsequent activation of the RUNX1-mediated chondrogenic program, provides a solid foundation for its therapeutic development. The modulation of additional key signaling pathways, including the BMP/Smad and PI3K-Akt pathways, further underscores its multifaceted role in promoting cartilage formation and repair. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound. Future research should continue to explore the intricate interplay of these signaling networks and optimize delivery strategies to maximize the clinical efficacy of this promising small molecule.

References

The Discovery and Synthesis of Kartogenin: A Technical Guide for Cartilage Regeneration Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Kartogenin (KGN), a small heterocyclic molecule, has emerged as a promising agent in the field of regenerative medicine, particularly for its potent ability to induce chondrogenesis and protect cartilage. Discovered through a high-throughput screening of over 22,000 compounds, this compound selectively promotes the differentiation of mesenchymal stem cells into chondrocytes and has demonstrated efficacy in preclinical models of osteoarthritis. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and experimental validation of this compound, intended to serve as a resource for researchers and professionals in drug development and cartilage biology. Detailed experimental protocols, quantitative data summaries, and visual representations of its molecular pathways are presented to facilitate further investigation and application of this promising molecule.

Discovery of this compound: A High-Throughput Screening Approach

This compound was identified in 2012 by Johnson and colleagues through an image-based high-throughput screening designed to find small molecules that could induce the differentiation of human mesenchymal stem cells (hMSCs) into chondrocytes.[1][2] The screening of approximately 22,000 structurally diverse, drug-like heterocyclic molecules led to the identification of this compound as a potent inducer of chondrogenesis.[1][2][3]

The discovery process followed a logical workflow, beginning with a primary screen to identify compounds that promote the formation of chondrocyte nodules, a hallmark of chondrogenesis. This was followed by secondary assays to confirm the chondrogenic phenotype and assess dose-response relationships.

Chemical Synthesis of this compound

This compound, with a molecular weight of 317.34 g/mol , is synthesized through a straightforward chemical reaction. The synthesis involves the reaction of 4-aminobiphenyl with phthalic anhydride. This reaction forms an amide bond, linking the two precursor molecules to create N-(biphenyl-4-yl)-2-carboxybenzamide, the chemical name for this compound.

Mechanism of Action: The Filamin A-CBFβ-RUNX1 Signaling Pathway

The primary mechanism of action of this compound involves the disruption of an intracellular protein-protein interaction. In the cytoplasm of mesenchymal stem cells, Filamin A (FLNA), an actin-binding protein, is bound to the core-binding factor β (CBFβ) subunit. This interaction sequesters CBFβ in the cytoplasm.

This compound binds to Filamin A, causing a conformational change that leads to the dissociation of CBFβ. The released CBFβ is then free to translocate to the nucleus, where it complexes with the transcription factor Runt-related transcription factor 1 (RUNX1). This CBFβ-RUNX1 complex then binds to the promoter regions of chondrogenic genes, such as SOX9, collagen type II (COL2A1), and aggrecan (ACAN), initiating their transcription and driving the differentiation of the mesenchymal stem cell into a chondrocyte.

In addition to the core Filamin A-CBFβ-RUNX1 pathway, this compound has been shown to modulate other signaling pathways involved in chondrogenesis and cartilage homeostasis, including the Transforming Growth Factor-β (TGF-β)/Smad and Bone Morphogenetic Protein 7 (BMP-7)/Smad5 pathways.

Quantitative Data Presentation

The following tables summarize the key quantitative data related to the activity and efficacy of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Type | Value/Effect | Reference(s) |

| EC50 for Chondrogenesis | Human Mesenchymal Stem Cells (hMSCs) | 100 nM | |

| Optimal Concentration for Chondrogenesis | hMSCs | 100 nM - 1 µM | |

| Effect on Chondrogenic Gene Expression | hMSCs | Upregulation of SOX9, COL2A1, ACAN | |

| Effect on Glycosaminoglycan (GAG) Production | Cartilage Progenitor Cells | Significant dose-dependent increase | |

| Effect on Catabolic Enzymes | Chondrocytes | Decreased expression of MMP-13 and ADAMTS5 |

Table 2: In Vivo Efficacy of this compound in Osteoarthritis (OA) Models

| Animal Model | Treatment Regimen | Key Findings | Reference(s) |

| Rat Anterior Cruciate Ligament Transection (ACLT) Model | 125 µM intra-articular injection, weekly for 12 weeks | Significantly lowered T1ρ and T2 relaxation times (indicating decreased cartilage degradation), decreased serum COMP and CTX-I levels. | |

| Mouse Destabilization of the Medial Meniscus (DMM) Model | 10 µM or 100 µM intra-articular injection | Significantly improved OARSI histological scores, increased cartilage matrix production. | |

| Rat Temporomandibular Joint OA (TMJOA) Model | Intra-articular injection | Attenuated cartilage degeneration and subchondral bone resorption, enhanced chondrocyte proliferation. | |

| Rabbit Full-Thickness Cartilage Defect Model | Not specified | 50% healing at 4 weeks, 100% healing at 12 weeks based on gross morphology. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

High-Throughput Screening for Chondrogenic Compounds

This protocol is a generalized representation based on the methods used for the discovery of small molecules promoting chondrogenesis.

-

Cell Seeding: Plate human mesenchymal stem cells (hMSCs) in 384-well plates at a density that allows for the formation of micromass cultures.

-

Compound Addition: Add compounds from a small molecule library to each well at a final concentration of 10 µM. Include appropriate positive (e.g., TGF-β3) and negative (e.g., DMSO vehicle) controls.

-

Chondrogenic Culture: Culture the cells for 7-14 days in a chondrogenic basal medium.

-

Staining: Fix the cells and stain for cartilage matrix components. For example, use Rhodamine B to stain for the formation of chondrogenic nodules.

-

Imaging and Analysis: Acquire images of each well using an automated high-content imaging system. Analyze the images to quantify the area and intensity of the stained chondrogenic nodules.

-

Hit Selection: Identify compounds that induce a significant increase in chondrogenic nodule formation compared to the negative control.

Chemical Synthesis of this compound

This protocol describes the synthesis of N-(biphenyl-4-yl)-2-carboxybenzamide (this compound).

-

Reactant Preparation: In a round-bottom flask, dissolve 4-aminobiphenyl (1 equivalent) in a suitable aprotic solvent such as pyridine or dimethylformamide (DMF).

-

Reaction Initiation: Add phthalic anhydride (1 equivalent) to the solution.

-

Reaction Conditions: Heat the reaction mixture at a temperature of 135-140°C for approximately 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If necessary, neutralize with an appropriate acid or base.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In Vitro Chondrogenesis Assay (Pellet Culture)

This is a standard method to assess the chondrogenic potential of MSCs.

-

Cell Preparation: Resuspend 2.5 x 10^5 MSCs in a chondrogenic medium.

-

Pellet Formation: Centrifuge the cell suspension in a 15 mL conical tube to form a cell pellet at the bottom.

-

Culture: Culture the pellet in the chondrogenic medium, with or without this compound (e.g., 100 nM), at 37°C and 5% CO2. Loosen the cap to allow for gas exchange.

-

Medium Change: Change the medium every 2-3 days.

-

Harvesting: After 21 days, harvest the pellets for analysis.

-

Histological Analysis: Fix the pellets in 10% neutral buffered formalin, embed in paraffin, and section. Stain the sections with Safranin O or Alcian Blue to visualize proteoglycan content.

-

Gene Expression Analysis: Alternatively, extract RNA from the pellets for RT-qPCR analysis of chondrogenic marker genes (SOX9, COL2A1, ACAN).

Quantitative Real-Time PCR (RT-qPCR) for Chondrogenic Markers

This protocol is used to quantify the expression of key chondrogenic genes.

-

RNA Extraction: Extract total RNA from cultured cells using a commercial kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, the synthesized cDNA, and primers specific for the target genes (SOX9, COL2A1, ACAN) and a housekeeping gene (e.g., GAPDH).

-

Thermocycling: Perform the qPCR in a real-time PCR system.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

In Vivo Osteoarthritis Model and this compound Treatment

This protocol describes a surgically induced model of osteoarthritis in rodents to evaluate the in vivo efficacy of this compound.

-

Animal Model: Induce osteoarthritis in rats or mice through a surgical procedure such as anterior cruciate ligament transection (ACLT) or destabilization of the medial meniscus (DMM).

-

This compound Administration: Following a recovery period, administer this compound via intra-articular injection into the affected joint. A typical dose is 100-125 µM in a volume of 10-50 µL, once a week for 8-12 weeks.

-

Outcome Assessment: At the end of the treatment period, assess the joint health using various methods:

-

Histology: Harvest the joints, section, and stain with Safranin O/Fast Green. Score the cartilage damage using a standardized system like the OARSI score.

-

Immunohistochemistry: Stain joint sections for markers of cartilage matrix (e.g., Collagen II) and degradation (e.g., MMP-13).

-

Micro-computed Tomography (µCT): Analyze the subchondral bone architecture.

-

Biomarker Analysis: Measure serum or synovial fluid levels of cartilage and bone turnover markers (e.g., COMP, CTX-I).

-

Co-immunoprecipitation (Co-IP) for Filamin A and CBFβ Interaction

This protocol can be used to demonstrate the disruption of the Filamin A-CBFβ interaction by this compound.

-

Cell Treatment: Treat MSCs with this compound (e.g., 1 µM) or a vehicle control for a specified time.

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.

-

Immunoprecipitation: Incubate the cell lysate with an antibody against either Filamin A or CBFβ overnight at 4°C. Then, add protein A/G agarose beads to pull down the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both Filamin A and CBFβ to detect the co-immunoprecipitated protein.

RUNX1 Luciferase Reporter Assay

This assay measures the transcriptional activity of RUNX1 in response to this compound treatment.

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with a luciferase reporter plasmid containing RUNX1 binding sites upstream of the luciferase gene, and a control plasmid (e.g., Renilla luciferase) for normalization.

-

This compound Treatment: Treat the transfected cells with various concentrations of this compound or a vehicle control.

-

Cell Lysis: After a suitable incubation period (e.g., 24-48 hours), lyse the cells.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. An increase in the normalized luciferase activity indicates an increase in RUNX1 transcriptional activity.

Conclusion

This compound stands out as a significant discovery in the pursuit of small molecule therapeutics for cartilage regeneration. Its well-defined mechanism of action, centered on the modulation of the Filamin A-CBFβ-RUNX1 signaling axis, provides a clear rationale for its pro-chondrogenic effects. The robust in vitro and in vivo data, supported by the detailed experimental protocols outlined in this guide, underscore its potential as a disease-modifying agent for osteoarthritis and other cartilage-related disorders. This technical guide serves as a foundational resource for researchers aiming to further elucidate the therapeutic potential of this compound and develop novel strategies for cartilage repair.

References

Kartogenin's Role in Chondrocyte Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kartogenin (KGN), a small heterocyclic molecule, has emerged as a potent modulator of chondrocyte differentiation and a promising therapeutic agent for cartilage repair and osteoarthritis (OA). This technical guide provides an in-depth analysis of KGN's mechanism of action, focusing on its role in promoting the chondrogenic lineage commitment of mesenchymal stem cells (MSCs) and protecting chondrocytes. We delve into the core signaling pathways, present quantitative data on its efficacy from key studies, and provide detailed experimental protocols for its investigation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the field of cartilage biology and regenerative medicine.

Core Mechanism of Action: The CBFβ-RUNX1 Axis

The primary mechanism by which this compound promotes chondrogenesis involves the regulation of the core-binding factor β (CBFβ) and Runt-related transcription factor 1 (RUNX1). In unstimulated mesenchymal stem cells, CBFβ is sequestered in the cytoplasm through its interaction with Filamin A (FLNA), an actin-binding protein.[1][2]

KGN acts by binding to Filamin A, which disrupts the FLNA-CBFβ interaction.[1][2] This dissociation allows CBFβ to translocate into the nucleus, where it complexes with RUNX1.[1] The nuclear CBFβ-RUNX1 complex then acts as a transcriptional co-activator, binding to the promoter regions of key chondrogenic genes and initiating their transcription. This signaling cascade is pivotal for the commitment of MSCs to the chondrocyte lineage.

Caption: this compound's core signaling pathway in chondrocyte differentiation.

Modulation of Key Chondrogenic Markers

KGN treatment significantly upregulates the expression of critical markers associated with chondrogenesis. The most consistently reported markers include:

-

SOX9: A master transcription factor essential for chondrocyte differentiation and cartilage formation. KGN has been shown to increase the expression of SOX9.

-

Collagen Type II (COL2A1): The primary collagenous component of hyaline cartilage, providing its tensile strength. KGN treatment leads to a marked increase in COL2A1 expression.

-

Aggrecan (ACAN): The major proteoglycan in articular cartilage, responsible for its compressive resistance. KGN enhances the expression of aggrecan.

Notably, KGN promotes the formation of hyaline-like cartilage without significantly inducing hypertrophic markers such as Collagen Type X (COL10) and RUNX2, which are associated with endochondral ossification. This selective chondrogenic effect is a key advantage of KGN for cartilage repair applications.

Involvement of Other Signaling Pathways

While the CBFβ-RUNX1 axis is the primary described mechanism, evidence suggests that KGN's effects on chondrogenesis are pleiotropic, involving other signaling pathways:

-

TGF-β/Smad Pathway: KGN has been shown to regulate the canonical TGF-β and BMP signaling pathways. It selectively increases the phosphorylation of Smad2/3, which is associated with chondrogenesis, while suppressing the phosphorylation of Smad1/5/8, which can lead to hypertrophic differentiation. In another study, KGN was found to promote chondrogenic differentiation by down-regulating miR-145-5p, which targets the Smad4 pathway.

-

JNK Pathway: KGN may exert its pro-chondrogenic effects by activating the JNK-RUNX1 pathway, while its anti-osteogenic effects are attributed to the suppression of the β-catenin-RUNX2 pathway.

-

PI3K-Akt Pathway: A recent study has indicated that a lytic product of KGN, 4-aminobiphenyl (4-ABP), promotes the proliferation of cartilage-derived stem/progenitor cells and mesenchymal stem cells through the activation of the PI3K-Akt pathway.

-

BMP-7/Smad5 Pathway: KGN has been reported to induce the selective differentiation of mesenchymal stem cells into chondrocytes by activating the BMP-7/Smad5 pathway.

Caption: Other signaling pathways influenced by this compound.

Quantitative Data on this compound's Efficacy

The following tables summarize quantitative data from various studies on the effects of this compound on chondrocyte differentiation.

Table 1: In Vitro Gene Expression Changes in Mesenchymal Stem Cells (MSCs) Following KGN Treatment

| Cell Type | KGN Concentration | Treatment Duration | Gene | Fold Change vs. Control | Reference |

| Rabbit BMSCs | 5 µmol·L⁻¹ | 2 weeks | Aggrecan | 8-fold increase | |

| Rabbit BMSCs | 5 µmol·L⁻¹ | 2 weeks | Collagen II | 5-fold increase | |

| Rabbit BMSCs | 5 µmol·L⁻¹ | 2 weeks | SOX9 | 5-fold increase | |

| Rabbit PTSCs | 5 µmol·L⁻¹ | 2 weeks | Collagen II | 31-fold increase | |

| Rat MSCs | 1.0 µM | 21 days | Aggrecan | Significantly up-regulated | |

| Rat MSCs | 1.0 µM | 21 days | SOX9 | Significantly up-regulated | |

| Human CPCs | Not specified | 3-10 days | SOX9 | Significantly increased | |

| Human CPCs | Not specified | 3-10 days | COL2 | Significantly increased | |

| Human BM-MSCs | Not specified | 3-10 days | COL10 | Significantly reduced | |

| Human BM-MSCs | Not specified | 3-10 days | MMP-13 | Significantly reduced | |

| Synovial-derived MSCs | 1 µmol/L and 10 µmol/L | Not specified | Aggrecan | Significantly increased | |

| Synovial-derived MSCs | 1 µmol/L and 10 µmol/L | Not specified | Collagen Type II | Significantly increased |

BMSCs: Bone Marrow-Derived Stromal Cells; PTSCs: Patellar Tendon Stem/Progenitor Cells; CPCs: Cartilage-Derived Mesenchymal Progenitor Cells

Table 2: In Vitro Protein and Glycosaminoglycan (GAG) Production Following KGN Treatment

| Cell/Tissue Type | KGN Concentration | Treatment Duration | Outcome Measure | Result | Reference |

| Human CPCs | Dose-dependent | Not specified | GAG Production | Significant dose-dependent increase | |

| Human BM-MSCs | Not specified | 5-10 days | MMP-13 Protein | Significant decrease | |

| OA Chondrocytes in Thermogel | Not specified | 14 days | GAG Production | Significantly higher than thermogel alone | |

| OA Chondrocytes in Thermogel | Not specified | 14 days | COL-2 Production | Significantly higher than thermogel alone | |

| OA Chondrocytes in Thermogel | Not specified | 14 days | MMP-13 Production | Minimal increase compared to thermogel alone |

OA: Osteoarthritis

Experimental Protocols

This section outlines common methodologies for investigating the effects of this compound on chondrocyte differentiation.

Cell Culture and Chondrogenic Differentiation

-

Cell Source: Isolate mesenchymal stem cells from bone marrow (BMSCs), adipose tissue (ADSCs), or synovial fluid (SF-MSCs) following established protocols.

-

Cell Culture: Culture the isolated MSCs in a standard growth medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.

-

Chondrogenic Induction: To induce chondrogenesis, culture the MSCs in a chondrogenic differentiation medium. A typical basal medium consists of high-glucose DMEM supplemented with ITS+ Premix, dexamethasone, ascorbate-2-phosphate, and L-proline.

-

KGN Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution in the chondrogenic differentiation medium to the desired final concentrations (e.g., 1 nM to 10 µM). A vehicle control containing the same concentration of DMSO should be included in all experiments.

-

Micromass Culture: For three-dimensional culture, create high-density micromass cultures by seeding a small volume of a concentrated cell suspension (e.g., 2.5 x 10⁵ cells in 10 µL) in the center of a culture well and allowing the cells to adhere before adding the differentiation medium.

Gene Expression Analysis (RT-qPCR)

-

RNA Extraction: After the desired treatment period, lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR: Perform real-time quantitative PCR (qPCR) using a qPCR instrument and a SYBR Green-based master mix. Use primers specific for the target genes (e.g., SOX9, COL2A1, ACAN, RUNX1) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Protein Analysis

-

Immunofluorescence Staining:

-

Fix the cultured cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block non-specific binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS).

-

Incubate with primary antibodies against chondrogenic markers (e.g., anti-Collagen Type II, anti-Aggrecan).

-

Incubate with fluorescently labeled secondary antibodies.

-

Counterstain the nuclei with DAPI.

-

Visualize the staining using a fluorescence microscope.

-

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Collect the cell culture supernatant to measure secreted proteins (e.g., MMP-13).

-

Use a commercial ELISA kit specific for the protein of interest and follow the manufacturer's protocol.

-

Histological and Histochemical Analysis

-

Sample Preparation: Fix cultured cell pellets or tissue samples in 4% paraformaldehyde, embed in paraffin, and section.

-

Safranin O Staining: Stain the sections with Safranin O and counterstain with Fast Green to visualize proteoglycan content (stains red/orange).

-

Alcian Blue Staining: Stain the sections with Alcian Blue to detect sulfated glycosaminoglycans (stains blue).

Caption: A typical experimental workflow for evaluating this compound's effects.

Conclusion and Future Directions

This compound stands out as a promising small molecule for stimulating chondrocyte differentiation and promoting cartilage repair. Its well-defined primary mechanism of action, centered on the CBFβ-RUNX1 signaling axis, provides a solid foundation for its therapeutic application. The ability of KGN to selectively promote chondrogenesis without inducing significant hypertrophy is a major advantage. The quantitative data consistently demonstrates its efficacy in upregulating key chondrogenic markers.

Future research should continue to explore the interplay of KGN with other signaling pathways to fully elucidate its pleiotropic effects. Further in vivo studies are warranted to optimize delivery strategies, assess long-term efficacy and safety, and translate the promising preclinical findings into clinical applications for the treatment of osteoarthritis and other cartilage-related disorders. The development of KGN-eluting biomaterials and combination therapies holds significant potential for advancing the field of regenerative medicine.

References

Kartogenin: A Deep Dive into its Pro-Chondrogenic Signaling Cascades

For Immediate Release

PROVIDENCE, RI – Kartogenin (KGN), a small heterocyclic molecule, has emerged as a significant agent in the field of regenerative medicine, particularly for its potent ability to induce chondrogenesis—the formation of cartilage. This technical guide provides an in-depth exploration of the molecular signaling pathways activated by this compound, offering researchers, scientists, and drug development professionals a comprehensive understanding of its mechanism of action. The information presented herein is compiled from peer-reviewed scientific literature and is intended to facilitate further research and development in cartilage repair and osteoarthritis therapeutics.

Core Mechanism: The Liberation of CBFβ and Activation of RUNX1

The most well-documented signaling pathway initiated by this compound involves the disruption of a key protein-protein interaction, leading to the nuclear translocation of a critical transcription factor co-regulator. This compound binds to Filamin A (FLNA), an actin-binding protein, which under normal conditions sequesters Core-binding factor beta (CBFβ) in the cytoplasm. This binding event disrupts the FLNA-CBFβ interaction, freeing CBFβ to translocate into the nucleus.[1][2][3][4][5]

Once in the nucleus, CBFβ forms a heterodimeric complex with Runt-related transcription factor 1 (RUNX1). This CBFβ-RUNX1 complex is a potent transcriptional activator that binds to the promoter regions of key chondrogenic genes, including SRY-Box Transcription Factor 9 (SOX9), Collagen Type II Alpha 1 Chain (COL2A1), and Aggrecan (ACAN), thereby driving the differentiation of mesenchymal stem cells (MSCs) into chondrocytes. The effective concentration for inducing chondrogenesis is noted to be around 100 nM.

Modulation of TGF-β and BMP Signaling Pathways

This compound exerts a nuanced control over the Transforming Growth Factor-beta (TGF-β) and Bone Morphogenetic Protein (BMP) signaling pathways, which are crucial for skeletal development and chondrogenesis. It has been shown to selectively promote the phosphorylation of Smad2/3, a downstream effector of the canonical TGF-β pathway that is strongly associated with chondrogenic differentiation. Conversely, this compound suppresses the Smad1/5/8 pathway, which is often linked to hypertrophic differentiation of chondrocytes, a state that can lead to cartilage breakdown. This differential regulation suggests that this compound promotes the formation of stable, hyaline cartilage while inhibiting its degradation.

Furthermore, this compound has been found to activate the BMP-7/Smad5 signaling pathway, which also contributes to the chondrogenic differentiation of MSCs.

Involvement of Other Pro-Chondrogenic and Anti-Hypertrophic Pathways

Beyond the primary CBFβ-RUNX1 and TGF-β/BMP pathways, this compound's pro-chondrogenic effects are mediated by a network of interconnected signaling cascades:

-

JNK-RUNX1 Pathway: this compound activates the c-Jun N-terminal kinase (JNK)-RUNX1 pathway, which further contributes to its pro-chondrogenic activity.

-

β-catenin-RUNX2 Pathway: To prevent the terminal differentiation and hypertrophy of newly formed chondrocytes, this compound suppresses the β-catenin-RUNX2 pathway, a key signaling cascade in osteogenesis.

-

PI3K-Akt Pathway: The hydrolysis product of this compound, 4-aminobiphenyl (4-ABP), has been shown to activate the Phosphoinositide 3-kinase (PI3K)-Akt pathway. This pathway is known to promote the proliferation and chondrogenic differentiation of mesenchymal stem cells.

-

AMPK-SIRT1 Signaling Pathway: this compound stimulates the proliferation of human adipose-derived stem cells and bone marrow MSCs through the activation of the AMP-activated protein kinase (AMPK)-Sirtuin 1 (SIRT1) signaling pathway.

-

MicroRNA Regulation: this compound has been demonstrated to down-regulate miR-145-5p, which in turn targets the Smad4 pathway, promoting chondrogenic differentiation. It also exerts anti-arthritic effects through the miR-146a/NRF2 axis.

-

IL-6/Stat3 Signaling Pathway: this compound can activate the Interleukin-6 (IL-6)/Signal Transducer and Activator of Transcription 3 (Stat3) signaling pathway, leading to the upregulation of chondrocyte-specific gene expression.

Quantitative Effects of this compound on Chondrogenic Gene Expression

The pro-chondrogenic activity of this compound has been quantified in numerous studies by measuring the upregulation of key cartilage-specific genes. The following table summarizes representative data on the fold-change in gene expression following this compound treatment in various mesenchymal stem cell populations.

| Gene | Cell Type | This compound Concentration | Fold Change vs. Control | Reference |

| SOX9 | Human Mesenchymal Stem Cells | 100 nM | Increased expression | |

| Human Mesenchymal Stem Cells | 1 µM | Slightly up-regulated | ||

| Cartilage Progenitor Cells | Not Specified | Significantly increased | ||

| Fibrocartilage Stem Cells | 100 nM | Increased expression | ||

| COL2A1 | Human Mesenchymal Stem Cells | 10 nM - 10 µM | Increased expression | |

| Human Mesenchymal Stem Cells | 100 nM | Increased expression | ||

| Rabbit SF-MSCs | Not Specified | Significantly increased | ||

| Rat Mesenchymal Stem Cells | 1.0 µM | Significantly up-regulated | ||

| Aggrecan | Human Mesenchymal Stem Cells | 100 nM | Increased expression | |

| Rabbit SF-MSCs | Not Specified | Significantly increased | ||

| Rat Mesenchymal Stem Cells | 1.0 µM | Significantly up-regulated | ||

| Fibrocartilage Stem Cells | 100 nM | Increased expression |

Experimental Protocols

To facilitate the replication and extension of research on this compound, detailed methodologies for key experiments are provided below.

Immunoprecipitation of the CBFβ-RUNX1 Complex

This protocol is designed to isolate and detect the interaction between CBFβ and RUNX1 in response to this compound treatment.

Workflow:

Methodology:

-

Cell Culture and Treatment: Plate human bone marrow-derived mesenchymal stem cells (hMSCs) at a density of 2 x 10^6 cells per 100 mm dish. Culture overnight and then treat with 100 nM this compound or a vehicle control (DMSO) for 24 hours.

-

Cell Lysis: Wash cells twice with ice-cold PBS and lyse in 1 mL of ice-cold non-denaturing lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

-

Pre-clearing: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and pre-clear by adding 20 µL of a 50% slurry of Protein A/G agarose beads and incubating for 1 hour at 4°C with gentle rotation.

-

Immunoprecipitation: Pellet the beads by centrifugation and transfer the supernatant to a new tube. Add 2 µg of anti-RUNX1 antibody and incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add 30 µL of a 50% slurry of Protein A/G agarose beads and incubate for 2 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation and wash three times with 1 mL of ice-cold lysis buffer.

-

Elution: Resuspend the beads in 30 µL of 2x Laemmli sample buffer and boil for 5 minutes to elute the bound proteins.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-CBFβ antibody to detect the co-immunoprecipitated protein.

Luciferase Reporter Assay for SOX9 Promoter Activity

This assay quantitatively measures the effect of this compound on the transcriptional activity of the SOX9 promoter.

Workflow:

Methodology:

-

Cell Culture and Transfection: Seed hMSCs in a 24-well plate at a density of 5 x 10^4 cells per well. After 24 hours, co-transfect the cells with a SOX9 promoter-luciferase reporter plasmid (pSOX9-Luc) and a Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

This compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing either 100 nM this compound or a vehicle control.

-

Cell Lysis and Luciferase Assay: After 48 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Express the results as a fold change relative to the vehicle-treated control.

Conclusion

This compound orchestrates a complex and multifaceted signaling network to drive the chondrogenic differentiation of mesenchymal stem cells. Its primary mechanism of action through the Filamin A/CBFβ-RUNX1 axis is well-established, and its ability to fine-tune the TGF-β and BMP signaling pathways underscores its potential for promoting the formation of stable, functional cartilage. The elucidation of these and other contributing pathways provides a solid foundation for the rational design of novel therapeutic strategies for cartilage repair and the treatment of osteoarthritis. Further research into the downstream targets and long-term effects of this compound will be crucial for its successful translation into clinical applications.

References

- 1. clinmedjournals.org [clinmedjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound hydrolysis product 4-aminobiphenyl distributes to cartilage and mediates cartilage regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An “EVs-in-ECM” mimicking system orchestrates transcription and translation of RUNX1 for in-situ cartilage regeneration - PMC [pmc.ncbi.nlm.nih.gov]

Kartogenin as a small molecule inducer of chondrogenesis

An In-depth Technical Guide to Kartogenin: A Small Molecule Inducer of Chondrogenesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (KGN) is a small heterocyclic molecule that has emerged as a potent inducer of chondrogenesis, the process of cartilage formation.[1][2] Discovered through a high-throughput screen of 22,000 drug-like molecules, KGN has demonstrated the ability to promote the differentiation of mesenchymal stem cells (MSCs) into chondrocytes and protect existing cartilage from degradation.[1] Its small size, stability, and established efficacy in both in vitro and in vivo models make it a promising candidate for the development of novel therapies for cartilage repair and osteoarthritis.[1][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Mechanism of Action

This compound's primary mechanism of action involves the modulation of a key transcriptional program that governs chondrogenesis. It acts by binding to the intracellular protein Filamin A (FLNA), disrupting its interaction with the core-binding factor β (CBFβ). This disruption allows CBFβ to translocate into the nucleus, where it forms a complex with the transcription factor Runt-related transcription factor 1 (RUNX1). The CBFβ-RUNX1 complex then activates the transcription of chondrocyte-specific genes, including SRY-Box Transcription Factor 9 (SOX9), Collagen Type II (COL2A1), and Aggrecan (ACAN), which are essential for the formation of the cartilage extracellular matrix.

Beyond this core pathway, this compound has also been shown to influence other signaling pathways involved in cartilage homeostasis, including the Transforming Growth Factor-β (TGF-β)/Smad and Bone Morphogenetic Protein 7 (BMP-7)/Smad5 pathways.

Quantitative Data

The following tables summarize quantitative data from various studies on this compound, providing insights into its effective concentrations and impact on chondrogenic markers.

Table 1: Effective Concentrations of this compound in In Vitro Studies

| Cell Type | Effective Concentration Range | EC50 | Observed Effects | Reference(s) |

| Human Mesenchymal Stem Cells (hMSCs) | 10 nM - 10 µM | 100 nM | Induction of chondrocyte nodule formation, increased chondrocyte-specific gene expression. | |

| Rabbit Bone Marrow Stromal Cells (BMSCs) | 1 nM - 5 µM | Not Reported | Enhanced cell proliferation and chondrogenic differentiation. | |

| Bovine Articular Chondrocytes | 0.12 - 10 µM | Not Reported | Inhibition of nitric oxide and glycosaminoglycan release induced by cytokines. | |

| Human Cartilage Progenitor Cells (CPCs) | Not Specified | Not Reported | Increased expression of SOX9 and COL2, and dose-dependent increase in GAG production. |

Table 2: In Vivo Dosages and Effects of this compound

| Animal Model | Dosage | Administration Route | Observed Effects | Reference(s) |

| Collagenase-induced Osteoarthritis (Mouse) | 10 µM in 4 µL saline | Intra-articular | Promoted cartilage repair. | |

| Surgically-induced Osteoarthritis (Mouse) | 1 µM, 100 µM | Intra-articular | Prevented cartilage degradation and alleviated osteoarthritis progression. | |

| Monoiodoacetate-induced Osteoarthritis (Mouse) | 100 µM | Intra-articular | Inhibited pain behavior and chondrocyte inflammation. | |

| Tendon-Bone Junction Injury (Rat) | 10 µL of 100 µM solution | Local Injection | Induced cartilage-like tissue formation. |

Table 3: Reported Effects of this compound on Gene and Protein Expression

| Gene/Protein | Cell Type/Model | Change in Expression | Method of Detection | Reference(s) |

| SOX9 | Human Cartilage Progenitor Cells | Increased | RT-qPCR | |

| Collagen Type II (COL2A1) | Human Mesenchymal Stem Cells | Increased | RT-qPCR, Immunofluorescence | |

| Aggrecan (ACAN) | Human Mesenchymal Stem Cells | Increased | RT-qPCR, Immunofluorescence | |

| Matrix Metalloproteinase-13 (MMP-13) | Human Bone Marrow-Derived MSCs | Decreased | RT-qPCR, ELISA | |

| Collagen Type X (COL10) | Human Bone Marrow-Derived MSCs | Decreased | RT-qPCR |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the chondrogenic potential of this compound.

In Vitro Chondrogenesis of Mesenchymal Stem Cells (MSCs)

This protocol outlines the induction of chondrogenesis in a pellet culture system, a common method to assess chondrogenic differentiation.

Materials:

-

Mesenchymal Stem Cells (e.g., human bone marrow-derived MSCs)

-

Growth Medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

-

Chondrogenic Differentiation Medium (e.g., DMEM-high glucose, 1% ITS+ Premix, 100 nM dexamethasone, 50 µg/mL ascorbate-2-phosphate, 40 µg/mL L-proline)

-

This compound (stock solution in DMSO)

-

Sterile polypropylene conical tubes (15 mL)

-

Centrifuge

Procedure:

-

Culture MSCs in growth medium until they reach 80-90% confluency.

-

Harvest the cells using trypsin-EDTA and resuspend them in chondrogenic differentiation medium to a concentration of 5 x 10^5 cells/mL.

-

Aliquot 0.5 mL of the cell suspension into 15 mL polypropylene conical tubes.

-

Centrifuge the tubes at 500 x g for 5 minutes to form a cell pellet at the bottom.

-

Loosen the cap of the tubes to allow for gas exchange and incubate at 37°C in a 5% CO2 incubator.

-

After 24 hours, carefully add this compound to the desired final concentration (e.g., 100 nM, 1 µM, 10 µM) to the medium. A vehicle control (DMSO) should be run in parallel.

-

Change the medium every 2-3 days, replenishing with fresh chondrogenic medium containing this compound or vehicle.

-

After 21 days of culture, harvest the pellets for histological and biochemical analysis.

Gene Expression Analysis by RT-qPCR

This protocol describes the quantification of chondrogenic gene expression.

Materials:

-

Cell pellets or cultured cells

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)

-

qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix)

-

Primers for target genes (e.g., SOX9, COL2A1, ACAN) and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR detection system

Procedure:

-

RNA Extraction: Extract total RNA from cell pellets or cultured cells according to the manufacturer's protocol of the RNA extraction kit.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit according to the manufacturer's instructions.

-

Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the target and housekeeping genes, and the synthesized cDNA.

-

Run the qPCR reaction in a real-time PCR detection system using a standard thermal cycling protocol.

-

-

Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the control group.

Protein Expression Analysis by Immunofluorescence

This protocol details the visualization of chondrogenic protein expression in cultured cells or tissue sections.

Materials:

-

Cell pellets or tissue sections on slides

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% bovine serum albumin in PBS)

-

Primary antibodies (e.g., anti-Collagen Type II, anti-Aggrecan)

-

Fluorescently-labeled secondary antibodies

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Fixation: Fix the samples with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating the samples in blocking solution for 1 hour.

-

Primary Antibody Incubation: Incubate the samples with the primary antibodies diluted in blocking solution overnight at 4°C.

-

Washing: Wash the samples three times with PBS.

-

Secondary Antibody Incubation: Incubate the samples with the fluorescently-labeled secondary antibodies diluted in blocking solution for 1 hour at room temperature in the dark.

-

Washing: Wash the samples three times with PBS.

-

Counterstaining: Counterstain the nuclei with DAPI for 5 minutes.

-

Mounting: Mount the samples with mounting medium.

-

Imaging: Visualize and capture images using a fluorescence microscope.

Logical Relationship of this compound's Mechanism

The following diagram illustrates the logical flow of this compound's action from molecular interaction to the induction of chondrogenesis.

Conclusion

This compound represents a significant advancement in the field of cartilage regeneration. Its well-defined mechanism of action, centered on the activation of the CBFβ-RUNX1 transcriptional program, provides a clear rationale for its pro-chondrogenic effects. The quantitative data from numerous studies consistently demonstrate its efficacy in promoting the expression of key cartilage matrix components at physiologically relevant concentrations. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate and harness the therapeutic potential of this compound. As research continues, this compound and similar small molecules hold the promise of revolutionizing the treatment of cartilage injuries and degenerative joint diseases.

References

Kartogenin's Molecular Targets in Mesenchymal Stem Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kartogenin (KGN) is a small heterocyclic molecule that has emerged as a potent inducer of chondrogenesis in mesenchymal stem cells (MSCs). Its ability to promote the differentiation of MSCs into chondrocytes, the cells responsible for cartilage formation, has positioned it as a promising therapeutic agent for cartilage repair and the treatment of osteoarthritis. This technical guide provides an in-depth overview of the molecular targets of this compound in MSCs, detailing the signaling pathways it modulates, summarizing key quantitative data, and providing experimental protocols for studying its effects.

Core Molecular Target: The Filamin A-CBFβ-RUNX1 Axis

The primary mechanism of action of this compound involves the disruption of an intracellular protein-protein interaction, leading to the activation of a key chondrogenic transcription factor program.

This compound directly binds to the actin-binding protein Filamin A (FLNA).[1][2][3] In the absence of KGN, FLNA sequesters the Core-binding factor beta subunit (CBFβ) in the cytoplasm, preventing it from participating in nuclear transcriptional activity.[4][5] By binding to FLNA, this compound induces a conformational change that leads to the dissociation of CBFβ.

Once released from FLNA, CBFβ translocates to the nucleus, where it forms a heterodimeric complex with Runt-related transcription factor 1 (RUNX1). This CBFβ-RUNX1 complex is a potent transcriptional activator that binds to the promoter regions of key chondrogenic genes, initiating their transcription and driving the differentiation of MSCs into chondrocytes.

Modulation of Key Signaling Pathways

Beyond its primary interaction with the FLNA-CBFβ-RUNX1 axis, this compound influences a network of interconnected signaling pathways that collectively promote chondrogenesis and suppress alternative cell fates.

Key Signaling Pathways Modulated by this compound:

-

CBFβ-RUNX1 Pathway: As the core pathway, KGN's disruption of the FLNA-CBFβ interaction directly activates this chondrogenic program.

-

JNK-RUNX1 Pathway: this compound has been shown to activate the JNK (c-Jun N-terminal kinase) pathway, which in turn can phosphorylate and activate RUNX1, further enhancing its transcriptional activity.

-

Suppression of β-catenin-RUNX2 Pathway: this compound suppresses the Wnt/β-catenin signaling pathway. This is significant because β-catenin can promote the activity of RUNX2, a key transcription factor for osteogenesis (bone formation). By inhibiting this pathway, KGN helps to steer MSC differentiation towards a chondrogenic lineage and away from an osteogenic one.

-

BMP-7/Smad5 Pathway: this compound can activate the Bone Morphogenetic Protein 7 (BMP-7) signaling pathway, leading to the phosphorylation and nuclear translocation of Smad5. The BMP/Smad pathway is a well-established inducer of chondrogenesis.

-

TGF-β/Smad Signaling: KGN has been shown to modulate the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway. Specifically, it appears to promote the phosphorylation of Smad2/3, which is associated with chondrogenesis, while suppressing the phosphorylation of Smad1/5/8, which can be linked to chondrocyte hypertrophy.

-

AMPK-SIRT1 Pathway: this compound can activate the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) pathway. This pathway is involved in cellular energy homeostasis and has been linked to promoting cell survival and differentiation.

-

PI3K-Akt Pathway: The hydrolysis product of this compound, 4-aminobiphenyl (4-ABP), has been shown to activate the PI3K-Akt pathway, which is involved in cell proliferation and survival.

-

Down-regulation of miR-145-5p: this compound has been found to down-regulate the expression of microRNA-145-5p. This microRNA targets Smad4, a central mediator of TGF-β and BMP signaling. By reducing miR-145-5p levels, KGN can enhance Smad4 expression and thereby amplify chondrogenic signaling.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on gene and protein expression in mesenchymal stem cells, as reported in various studies.

| Table 1: Effect of this compound on Chondrogenic Gene Expression in MSCs | ||||

| Gene | Cell Type | KGN Concentration | Time Point | Fold Change (vs. Control) |

| SOX9 | Human Umbilical Cord MSCs | 1 µM | 28 days (with TGF-β3) | Increased |

| Aggrecan (ACAN) | Human Umbilical Cord MSCs | 1 µM | 28 days (with TGF-β3) | Increased |

| Collagen II (COL2A1) | Human Umbilical Cord MSCs | 1 µM | 28 days (with TGF-β3) | Increased |

| SOX9 | Rat Bone Marrow MSCs | 1.0 µM | 7 days (3D culture) | Significantly Up-regulated |

| Aggrecan (ACAN) | Rat Bone Marrow MSCs | 1.0 µM | 7 days (3D culture) | Significantly Up-regulated |

| Collagen II (COL2A1) | Rat Bone Marrow MSCs | 1.0 µM | 7 days (3D culture) | Significantly Up-regulated |

| SOX9 | Rabbit Synovial Fluid MSCs | 10 µM (with TGF-β3) | 21 days | Increased |

| Aggrecan (ACAN) | Rabbit Synovial Fluid MSCs | 10 µM (with TGF-β3) | 21 days | Increased |

| Collagen II (COL2A1) | Rabbit Synovial Fluid MSCs | 10 µM (with TGF-β3) | 21 days | Increased |

| Table 2: Effect of this compound on Hypertrophic and Osteogenic Gene Expression in MSCs | ||||

| Gene | Cell Type | KGN Concentration | Time Point | Fold Change (vs. Control) |

| Collagen X (COL10A1) | Human Umbilical Cord MSCs | 1 µM | 28 days (with TGF-β3) | Reduced |

| MMP13 | Human Umbilical Cord MSCs | 1 µM | 28 days (with TGF-β3) | Reduced |

| RUNX2 | Human Umbilical Cord MSCs | 1 µM | - | Suppressed |

| Collagen X (COL10A1) | Rabbit Synovial Fluid MSCs | 10 µM (with TGF-β3) | 21 days | Decreased |

Experimental Protocols

Chondrogenic Differentiation of Mesenchymal Stem Cells

This protocol describes a general method for inducing chondrogenic differentiation of MSCs using a pellet culture system, which is commonly employed in studies investigating the effects of this compound.

Materials:

-

Mesenchymal Stem Cells (e.g., bone marrow-derived, adipose-derived, or synovial fluid-derived)

-

MSC Growth Medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

-

Chondrogenic Basal Medium (e.g., StemXVivo™ Human/Mouse Chondrogenic Base Media)

-

Chondrogenic Differentiation Supplement (containing dexamethasone, ascorbate-2-phosphate, ITS+premix, and sodium pyruvate)

-

This compound (to be added to the differentiation medium at the desired concentration, typically 1-10 µM)

-

15 mL conical polypropylene tubes

-

Centrifuge

-

37°C, 5% CO2 incubator

Procedure:

-

Culture MSCs in their growth medium until they reach 80-90% confluency.

-

Harvest the cells using trypsin-EDTA and neutralize with growth medium.

-

Count the cells and centrifuge at 200 x g for 5 minutes.

-

Resuspend the cell pellet in Chondrogenic Basal Medium to a concentration of 2.5 x 10^5 cells per 0.5 mL.

-

Aliquot 0.5 mL of the cell suspension into 15 mL conical polypropylene tubes.

-

Centrifuge the tubes at 200 x g for 5 minutes at room temperature to form a cell pellet at the bottom of the tube.

-

Carefully aspirate the supernatant without disturbing the pellet.

-

Add 0.5 mL of Chondrogenic Differentiation Medium (with or without this compound) to each tube. Loosely cap the tubes to allow for gas exchange.

-

Incubate the tubes upright in a 37°C, 5% CO2 incubator.

-

Change the medium every 2-3 days by carefully aspirating the old medium and adding 0.5 mL of fresh differentiation medium.

-

Harvest the cell pellets for analysis (e.g., histology, gene expression, protein analysis) after the desired culture period (typically 14-28 days).

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Materials:

-

RNA extraction kit (e.g., TRIzol reagent or column-based kits)

-

Reverse transcription kit for cDNA synthesis

-

SYBR Green qPCR master mix

-

qPCR instrument

-

Primers for target genes (e.g., SOX9, COL2A1, ACAN) and a housekeeping gene (e.g., GAPDH, β-actin)

Procedure:

-

RNA Extraction: Extract total RNA from MSC pellets or monolayer cultures according to the manufacturer's protocol of the chosen RNA extraction kit.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit according to the manufacturer's instructions.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture by combining SYBR Green master mix, forward and reverse primers for the target gene, and the synthesized cDNA template.

-

qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Western Blotting for Protein Expression Analysis

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., RUNX1, CBFβ, p-Smad2/3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the MSC pellets or monolayer cultures in lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

-

SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again several times with TBST.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels, normalizing to a loading control (e.g., GAPDH, β-actin).

Visualizations

Caption: Core signaling pathway of this compound in mesenchymal stem cells.

Caption: Experimental workflow for inducing and analyzing MSC chondrogenesis.

References

- 1. clinmedjournals.org [clinmedjournals.org]

- 2. This compound hydrolysis product 4-aminobiphenyl distributes to cartilage and mediates cartilage regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Filamin A-bound PEBP2beta/CBFbeta is retained in the cytoplasm and prevented from functioning as a partner of the Runx1 transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Filamin A-Bound PEBP2β/CBFβ Is Retained in the Cytoplasm and Prevented from Functioning as a Partner of the Runx1 Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Effects of Kartogenin on Human Mesenchymal Stem Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kartogenin (KGN), a small heterocyclic molecule, has emerged as a promising agent for promoting the chondrogenic differentiation of human mesenchymal stem cells (hMSCs) in vitro.[1][2][3] This technical guide provides a comprehensive overview of the in vitro effects of KGN on hMSCs, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. KGN has been shown to induce the expression of key chondrogenic markers, such as collagen II and aggrecan, while forming cartilage nodules in vitro.[1] Notably, it does not appear to promote the expression of hypertrophic markers, suggesting a potential for generating stable hyaline cartilage.[1]

Quantitative Effects of this compound on Human MSCs

The following tables summarize the quantitative data from various studies on the effects of this compound on human MSCs, including changes in gene expression, cell proliferation, and extracellular matrix production.

Table 1: Effect of this compound on Chondrogenic Gene Expression in Human MSCs

| Gene | MSC Source | KGN Concentration | Treatment Duration | Fold Change vs. Control | Reference |

| SOX9 | Bone Marrow | 1.0 µM | 7 days (3D culture) | Significantly upregulated | |

| SOX9 | Cartilage Progenitor Cells | Not specified | 3-10 days | Significantly increased | |

| COL2A1 | Bone Marrow | 1.0 µM | 7 days (3D culture) | Greatly upregulated | |

| COL2A1 | Cartilage Progenitor Cells | Not specified | 3-10 days | Significantly increased | |

| ACAN (Aggrecan) | Bone Marrow | 1.0 µM | 7 days (3D culture) | Significantly upregulated | |

| ACAN (Aggrecan) | Synovial-derived | 1 µM and 10 µM | Not specified | Significantly increased | |

| TIMP-1 | Synovial-derived | 100 µM | Not specified | Increased |

Table 2: Effect of this compound on Hypertrophic Gene Expression in Human MSCs

| Gene | MSC Source | KGN Concentration | Treatment Duration | Fold Change vs. Control | Reference |

| COL10A1 | Bone Marrow | Not specified | 14 days | Upregulated | |

| COL10A1 | Bone Marrow | Not specified | 21 days | Downregulated | |

| MMP-13 | Bone Marrow | Not specified | Not specified | Significantly reduced mRNA expression | |

| RUNX2 | Bone Marrow | Not specified | 21 days | Unchanged |

Table 3: Effect of this compound on Human MSC Proliferation and Matrix Production

| Parameter | MSC Source | KGN Concentration | Treatment Duration | Observation | Reference |

| Proliferation | Bone Marrow | 10 µM | 9 days | Significantly increased proliferation rate | |

| Proliferation | Synovial-derived | 10 µM | 2-4 days | Promoted proliferation | |

| Glycosaminoglycan (GAG) Production | Cartilage Progenitor Cells | Dose-dependent | Not specified | Significant dose-dependent increase | |

| MMP-13 Protein Levels | Bone Marrow | Not specified | 0-10 days | Significant decrease |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to assess the in vitro effects of this compound on human MSCs.

Human MSC Isolation and Culture

-

Source: Human bone marrow or synovial tissue.

-

Isolation: Mesenchymal stem cells are isolated from human bone marrow or synovial tissues as previously described.

-

Culture Medium: Cells are typically cultured in a growth medium such as Alpha-MEM supplemented with 10% fetal bovine serum (FBS) and 1% antibiotics.

-

Subculture: Cells are subcultured until they reach approximately 80% confluency. Passage 3 (P3) cells are commonly used for experiments.

Chondrogenic Differentiation Assay (Pellet Culture)

-

Cell Seeding: A specific number of MSCs (e.g., 5 x 10^5 cells) are centrifuged in a 15 mL tube to form a pellet.

-

Chondrogenic Medium: The cell pellet is cultured in a chondrogenic induction medium. A typical medium consists of a basal medium (e.g., DMEM-high glucose) supplemented with dexamethasone (e.g., 100 nM), ascorbic acid (e.g., 50 µg/mL), insulin (e.g., 6.25 µg/mL), and an antibiotic/antimycotic solution.

-

This compound Treatment: this compound, dissolved in a solvent like DMSO, is added to the chondrogenic medium at the desired concentration (e.g., 100 nM, 1 µM, 10 µM). The medium is refreshed every two to three days.

-

Duration: The pellet culture is maintained for a period of 21 to 28 days.

Gene Expression Analysis (RT-qPCR)

-

RNA Isolation: Total RNA is extracted from the cultured MSCs.

-

cDNA Synthesis: Complementary DNA (cDNA) is synthesized from the extracted RNA.

-

Quantitative PCR: Real-time quantitative polymerase chain reaction (RT-qPCR) is performed using SYBR Green master mix and primers specific for chondrogenic (e.g., SOX9, COL2A1, ACAN) and hypertrophic (e.g., COL10A1, RUNX2, MMP13) marker genes.

-

Data Analysis: Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH or β-actin) and calculated using the 2-ΔΔCt method.

Histological and Immunofluorescence Analysis

-